Bienvenue dans la boutique en ligne BenchChem!

5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine

Lipophilicity optimization Medicinal chemistry building blocks LogP-driven library design

5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine (CAS 1338931-95-5) is a dihalogenated fused heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. It bears chlorine atoms at positions C-5 and C-7 and an n-propyl group at C-6, yielding a molecular formula of C₉H₉Cl₂N₃ and a molecular weight of 230.09 g/mol.

Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
Cat. No. B12955481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC9H9Cl2N3
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESCCCC1=C(N2C(=CC=N2)N=C1Cl)Cl
InChIInChI=1S/C9H9Cl2N3/c1-2-3-6-8(10)13-7-4-5-12-14(7)9(6)11/h4-5H,2-3H2,1H3
InChIKeyIDZKOHDHMQJZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine – Core Scaffold and Physicochemical Baseline for Kinase-Targeted Library Design


5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine (CAS 1338931-95-5) is a dihalogenated fused heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery [1]. It bears chlorine atoms at positions C-5 and C-7 and an n-propyl group at C-6, yielding a molecular formula of C₉H₉Cl₂N₃ and a molecular weight of 230.09 g/mol [2]. The compound is primarily employed as a versatile synthetic intermediate for constructing 5,7-disubstituted-6-propylpyrazolo[1,5-a]pyrimidine derivatives via sequential nucleophilic aromatic substitution (SNAr), with documented utility in MAPKAP-K2, CRF₁, and angiotensin II receptor antagonist programs [3][4][5].

Why 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Unsubstituted or Shorter-Chain Analogs


The C-6 alkyl substituent on the pyrazolo[1,5-a]pyrimidine core is not a passive placeholder; it directly governs lipophilicity, target binding pocket complementarity, and downstream pharmacokinetic behavior of elaborated derivatives [1]. Replacing the 6-propyl building block with the unsubstituted parent (6-H, CAS 57489-77-7) or the 6-methyl analog (CAS 61098-38-2) produces final compounds with systematically lower LogP values that may fail to achieve adequate membrane permeability or occupy lipophilic sub-pockets required for kinase selectivity . Positional isomerism further confounds substitution: the 3-isopropyl analog (CAS 771510-32-8), despite sharing the identical molecular formula C₉H₉Cl₂N₃, positions the alkyl group on the pyrazole ring rather than the pyrimidine ring, altering the electronic landscape of the fused system and redirecting SAR away from validated 6-substituted chemotypes such as those in the MAPKAP-K2 and angiotensin II receptor programs [2][3].

Quantitative Differentiation Evidence for 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine Against Closest Analogs


Lipophilicity Engineering: LogP Gradient Across the 6-Alkyl Homologous Series Confirms 6-Propyl as the Most Lipophilic Dichloro Building Block

The 6-propyl compound (LogP 3.6) delivers the highest calculated lipophilicity among the 5,7-dichloro-6-alkylpyrazolo[1,5-a]pyrimidine series, exceeding the 6-ethyl analog by ΔLogP +0.96 and the parent 6-H compound by ΔLogP +1.96 [1]. This LogP increment tracks linearly with alkyl chain elongation and is critical for medicinal chemistry programs where the elaborated final compound must achieve a target LogP range (typically 2–5) for adequate membrane permeability and oral bioavailability [2].

Lipophilicity optimization Medicinal chemistry building blocks LogP-driven library design

In Vivo Pharmacodynamic Validation of the 6-Propyl Substitution Pattern: Blood Pressure Reduction in a Hypertensive Rat Model

The 6-propyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core has been directly validated in an angiotensin II (AII) receptor antagonist program. Compound 4d, a 6-propyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative that can be accessed synthetically from the 5,7-dichloro-6-propyl building block via sequential SNAr and hydrolysis, reduced mean blood pressure (MBP) by >30 mmHg from baseline in anesthetized spontaneously hypertensive rats (SHRs) at a dose of 1 mg/kg i.v. [1]. The 6-propyl derivative was specifically highlighted among the 6-alkyl series evaluated (Ki range 0.4–4.0 nM against human AT₁ receptor), demonstrating that the n-propyl chain length provides an optimal balance of lipophilicity and steric fit for this target class [1].

Angiotensin II receptor antagonists In vivo pharmacodynamics Cardiovascular drug discovery

Regioselective SNAr Reactivity: C-7 Chlorine is Significantly More Electrophilic than C-5, Enabling Sequential Derivatization Strategies

In 5,7-dichloropyrazolo[1,5-a]pyrimidines, the chlorine atom at C-7 is substantially more reactive toward nucleophilic aromatic substitution (SNAr) than the chlorine at C-5 due to greater electron deficiency at C-7 conferred by the fused pyrazole ring nitrogen . This intrinsic regioselectivity has been exploited to achieve C-7-selective amination with morpholine in 94% yield while leaving the C-5 chlorine intact for subsequent functionalization [1]. The 6-propyl substituent does not interfere with this regiochemical preference, as the alkyl group at C-6 exerts only a modest inductive effect that does not invert the C-7 > C-5 reactivity order. This contrasts with 3-substituted analogs (e.g., 3-bromo or 3-isopropyl derivatives), where the C-3 substituent can electronically perturb the pyrimidine ring and alter the C-7/C-5 reactivity ratio [2].

Regioselective synthesis Nucleophilic aromatic substitution Parallel library synthesis

Validation in MAPKAP-K2 Inhibitor Program: The Pyrazolo[1,5-a]pyrimidine Core with 6-Alkyl Substitution Enables Selective Kinase Inhibition with In Vivo Anti-Inflammatory Activity

The pyrazolo[1,5-a]pyrimidine core bearing alkyl substitution at C-6 (including 6-propyl) was employed as a key intermediate in the discovery of selective MAPKAP-K2 inhibitors reported by Kosugi et al. [1]. In this program, a kinase-focused library built upon the pyrazolo[1,5-a]pyrimidine scaffold was screened, yielding compounds with MAPKAP-K2 IC₅₀ values of approximately 5 nM and selectivity over CDK2 rationalized by X-ray crystallography [1]. The 5,7-dichloro-6-propyl compound specifically serves as the penultimate intermediate for introducing diverse C-5 and C-7 substituents that probe the MAPKAP-K2 ATP-binding pocket [2]. The resulting lead series demonstrated in vivo efficacy as anti-TNF-α agents in a mouse endotoxin shock model, establishing a direct translational link from this building block to a therapeutically relevant phenotype [1].

MAPKAP-K2 inhibition Anti-inflammatory drug discovery Kinase selectivity

CRF₁ Receptor Antagonist Program: 6-Propyl Building Block as an Entry Point to Stress-Related Disorder Therapeutics

5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine is documented as a synthetic intermediate in the development of corticotropin-releasing factor 1 (CRF₁) receptor antagonists, a target class pursued for stress, anxiety, and depression [1][2]. The Saito et al. program demonstrated that pyrazolo[1,5-a]pyrimidine-based CRF₁ antagonists achieve binding IC₅₀ values of 4.2–418 nM and functional antagonist EC₅₀ values of 4.0–889 nM, with compound 5 showing oral efficacy in the Elevated Plus Maze test in rats [1]. The 6-propyl substituent contributes to filling a lipophilic sub-pocket within the CRF₁ receptor that is not adequately occupied by the 6-H or 6-methyl analogs, consistent with the LogP SAR discussed above [3].

CRF₁ receptor antagonists CNS drug discovery Stress and anxiety disorders

Positional Isomer Differentiation: 6-Propyl vs. 3-Isopropyl Substitution Produces Distinct Electronic and Steric Profiles Despite Identical Molecular Formula

5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine (CAS 1338931-95-5) and 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine (CAS 771510-32-8) share the identical molecular formula (C₉H₉Cl₂N₃, MW 230) yet differ fundamentally in the position of the three-carbon alkyl group [1][2]. The 6-propyl isomer places the alkyl substituent on the electron-deficient pyrimidine ring, where it directly modulates the electronic environment at both chlorine-bearing carbons (C-5 and C-7) through inductive effects . The 3-isopropyl isomer places the alkyl group on the electron-rich pyrazole ring, predominantly affecting reactivity at C-3 and the N-1/N-4 bridgehead nitrogens. This positional difference translates to divergent reactivity in SNAr reactions: the 6-propyl compound maintains predictable C-7 > C-5 selectivity, while the 3-isopropyl compound exhibits altered C-7/C-5 reactivity ratios due to远程 electronic perturbation transmitted through the ring junction . Furthermore, kinase SAR studies consistently show that 6-substituted and 3-substituted pyrazolo[1,5-a]pyrimidines occupy distinct sub-pockets within the ATP-binding site, making them non-interchangeable for lead optimization [3].

Positional isomerism Scaffold diversification Kinase selectivity tuning

Procurement-Driven Application Scenarios for 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


MAPKAP-K2 Selective Inhibitor Lead Optimization Requiring Pre-Installed 6-Propyl Substitution

Medicinal chemistry teams pursuing selective MAPKAP-K2 inhibitors for anti-inflammatory indications should procure this building block as the direct entry point to the chemotype validated by Kosugi et al. (J Med Chem 2012) [1]. The 5,7-dichloro substitution pattern permits sequential SNAr: C-7 amination followed by C-5 functionalization, enabling rapid exploration of vectors probing the ATP-binding pocket while the 6-propyl group anchors the ribose-pocket interaction. Using the 6-H parent (CAS 57489-77-7) would require a low-yielding post-coupling C-6 alkylation step and would not replicate the lipophilic complementarity achieved by the 6-propyl series (LogP 3.6 vs. 1.64 for the 6-H scaffold) .

Angiotensin II AT₁ Receptor Antagonist Development Leveraging 6-Propyl-Validated In Vivo Efficacy

Cardiovascular drug discovery groups developing nonpeptide AII receptor antagonists can directly utilize the 6-propyl substitution pattern that produced compound 4d (MBP reduction >30 mmHg at 1 mg/kg i.v. in SHRs) [2]. The 5,7-dichloro intermediate is converted to the 7-oxo-4,7-dihydro pharmacophore via hydrolysis, after which C-3 carboxylic acid derivatization and C-5 elaboration generate the final antagonist. The 6-propyl chain length was specifically identified as optimal among the 6-alkyl series evaluated (Ki = 0.4–4.0 nM at AT₁), and procurement of shorter-chain analogs (6-methyl or 6-ethyl) would produce final compounds with suboptimal LogP and potentially reduced in vivo duration of action [2][3].

CRF₁ Receptor Antagonist CNS Programs Requiring Specific 6-Position Lipophilic Occupancy

Neuroscience discovery teams targeting CRF₁ receptors for stress-related disorders should select the 6-propyl building block to access the chemotype space pioneered by Saito et al. (Bioorg Med Chem 2011), where pyrazolo[1,5-a]pyrimidines displayed CRF₁ binding IC₅₀ values as low as 4.2 nM and functional antagonism in the ACTH production assay [4]. The 6-propyl substituent provides critical lipophilic occupancy within the CRF₁ receptor that cannot be achieved with the 6-H or 6-methyl building blocks, as evidenced by the LogP SAR (ΔLogP +1.96 vs. 6-H) [3]. The C-5 and C-7 chlorine atoms serve as handles for introducing heterocyclic substituents that further modulate physicochemical properties and oral bioavailability [5].

Combinatorial Library Synthesis Exploiting Predictable C-7 > C-5 Regioselectivity for Parallel Chemistry

High-throughput chemistry groups constructing diverse pyrazolo[1,5-a]pyrimidine libraries for kinase panel screening should prioritize this building block for its predictable regioselective SNAr reactivity (C-7 displacement with amines in up to 94% yield under mild K₂CO₃ conditions, followed by C-5 elaboration) [6]. This sequential functionalization strategy, combined with the pre-installed 6-propyl group, eliminates the need for protecting group chemistry and enables a two-step diversification sequence that is compatible with automated parallel synthesis platforms. The 6-propyl substituent provides a consistent lipophilic anchor (LogP 3.6) that can be modulated downward through polar C-5/C-7 substituents, offering a wider accessible LogP range than libraries built from the 6-H or 6-methyl scaffolds [3].

Quote Request

Request a Quote for 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.